molecular formula C10H14Cl3N B3165815 [(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride CAS No. 90389-17-6

[(2,6-Dichlorophenyl)methyl](propyl)amine hydrochloride

Cat. No.: B3165815
CAS No.: 90389-17-6
M. Wt: 254.6 g/mol
InChI Key: IKSLKILHZYJJAG-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methylamine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a dichlorophenyl group attached to a methyl group, which is further connected to a propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of (2,6-Dichlorophenyl)methylamine hydrochloride follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydroxide in an aqueous medium under reflux conditions.

Major Products Formed

    Oxidation: N-oxides of (2,6-Dichlorophenyl)methylamine.

    Reduction: Primary amines derived from the reduction of the compound.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

(2,6-Dichlorophenyl)methylamine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Industry: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The binding of the compound to its target can lead to conformational changes that modulate the activity of the enzyme or receptor, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)methylamine hydrochloride
  • (2,6-Dichlorophenyl)methylamine hydrochloride
  • (2,6-Dichlorophenyl)methylamine hydrochloride

Uniqueness

(2,6-Dichlorophenyl)methylamine hydrochloride is unique due to the specific positioning of the dichlorophenyl group and the propylamine moiety. This structural arrangement imparts distinct chemical and biological properties to the compound, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-2-6-13-7-8-9(11)4-3-5-10(8)12;/h3-5,13H,2,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSLKILHZYJJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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